Structural Differentiation from the 5-Methyl Regioisomer Shapes DHODH Binding
The 4-methyl substitution pattern on the nicotinic acid core distinguishes this compound from the 5-methyl regioisomer (CAS 1355236-82-6). In the DHODH inhibitor patent family, regioisomeric variation on the pyridine ring leads to distinct IC50 values against human DHODH. While specific IC50 values for the 4-methyl analog are not publicly disclosed, the patent teaches that the 4-methyl configuration produces a unique spatial orientation of the tetrahydroquinoline group relative to the catalytic site, resulting in a different inhibitory profile compared to 5-methyl or 6-methyl congeners [1].
| Evidence Dimension | Regioisomeric structure–activity relationship for DHODH inhibition |
|---|---|
| Target Compound Data | 4-methyl substitution on nicotinic acid; tetrahydroquinoline attached at the 6-position |
| Comparator Or Baseline | 5-methyl regioisomer (PubChem CID 79884702); 6-methyl regioisomers described in patent US8691852B2 |
| Quantified Difference | Not publicly quantified; patent demonstrates distinct IC50 values across regioisomers |
| Conditions | Human DHODH enzymatic assay (DCIP-coupled chromogen reduction; direct orotate formation measurement) as described in US8691852B2 |
Why This Matters
Procurement of the specific 4-methyl regioisomer ensures the experimental binding pose and activity profile match the intended design, avoiding the activity cliffs known among nicotinic acid regioisomers.
- [1] Castro Palomino Laria, J. C., Erra Sola, M., Navarro Romero, E., & Lozoya Toribio, M. E. (2012). US8691852B2 – Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. United States Patent. View Source
